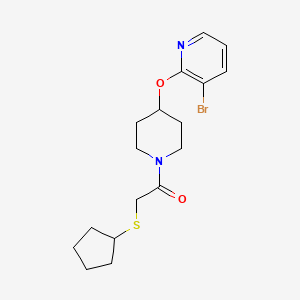

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone

CAS No.: 1448029-16-0

Cat. No.: VC7204663

Molecular Formula: C17H23BrN2O2S

Molecular Weight: 399.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448029-16-0 |

|---|---|

| Molecular Formula | C17H23BrN2O2S |

| Molecular Weight | 399.35 |

| IUPAC Name | 1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-cyclopentylsulfanylethanone |

| Standard InChI | InChI=1S/C17H23BrN2O2S/c18-15-6-3-9-19-17(15)22-13-7-10-20(11-8-13)16(21)12-23-14-4-1-2-5-14/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2 |

| Standard InChI Key | ONCFPIDQWDOHPN-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |

Introduction

Synthesis Pathway

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone typically involves the following steps:

-

Preparation of the Bromopyridine Derivative:

-

Bromination of pyridine derivatives using brominating agents like N-bromosuccinimide (NBS).

-

-

Formation of Piperidine Intermediate:

-

Functionalization of the piperidine ring through alkylation or nucleophilic substitution reactions.

-

-

Coupling Reaction:

-

The bromopyridine is coupled with the piperidine derivative via an ether bond using reagents like potassium carbonate in polar aprotic solvents.

-

-

Thioether Formation:

-

Introduction of the cyclopentylthio group through nucleophilic substitution, using cyclopentanethiol and suitable electrophiles.

-

-

Final Ketone Functionalization:

-

Incorporation of the ethanone group using acylation reactions.

-

Potential Applications

This compound's structure suggests potential applications in medicinal chemistry due to its functional groups and molecular framework:

Pharmacological Potential

-

CNS Disorders:

Compounds with piperidine rings are known to interact with central nervous system (CNS) targets, such as dopamine or serotonin receptors. -

Anti-inflammatory Activity:

The bromopyridine moiety could enable anti-inflammatory properties by interacting with enzyme active sites. -

Antiviral or Antibacterial Properties:

Halogenated heterocycles often exhibit strong activity against microbial pathogens due to their ability to disrupt cellular processes.

Drug Development

The compound's hydrophilic and hydrophobic balance makes it a candidate for optimization in drug design, particularly for oral bioavailability and target specificity.

Research Gaps and Future Directions

While the compound shows promise, further studies are needed to:

-

Evaluate its pharmacokinetics and pharmacodynamics.

-

Investigate its toxicity profile.

-

Optimize its structure for specific therapeutic targets through structure-activity relationship (SAR) studies.

This compound exemplifies the integration of diverse functional groups into a single molecule to achieve desired chemical and biological properties, making it a valuable scaffold for future drug discovery efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume